molecular formula C14H13Cl4NO B415017 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B415017
M. Wt: 353.1g/mol
InChI Key: GDPJQCPHIWOVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a cyclopropane ring, dichloroethenyl, and dichlorophenyl groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloroethenyl and dichlorophenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Altering receptor function and signaling pathways.

    Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of dichloroethenyl and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13Cl4NO

Molecular Weight

353.1g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H13Cl4NO/c1-14(2)7(6-10(16)17)11(14)13(20)19-9-5-3-4-8(15)12(9)18/h3-7,11H,1-2H3,(H,19,20)

InChI Key

GDPJQCPHIWOVLO-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.